molecular formula C18H18N2O3 B7638680 7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one

7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one

Cat. No. B7638680
M. Wt: 310.3 g/mol
InChI Key: IEWTWEPLTOMFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one, also known as Cgp-74514A, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately cell death. The exact mechanism of action is still being studied, but it is believed that this compound forms a covalent bond with the enzyme, which prevents it from binding to DNA.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment because tumors require a blood supply to grow and spread.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in inhibiting the growth of a wide range of cancer cell lines. One limitation is that it is a synthetic compound, which can make it more difficult to work with than natural compounds.

Future Directions

There are a number of future directions for research on 7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one. One area of interest is in developing more potent analogs of the compound. Another area is in studying the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects of the compound.

Synthesis Methods

The synthesis of 7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one involves a series of chemical reactions that result in the formation of the quinoline ring system. The starting materials for the synthesis are 2-methoxyaniline and 2-methoxybenzaldehyde. These two compounds are reacted together to form the intermediate 2-methoxy-N-(2-methoxybenzylidene)aniline. This intermediate is then reacted with 2-chloro-3-methoxyquinoline to form the final product, this compound.

Scientific Research Applications

7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been found to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately cell death.

properties

IUPAC Name

7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-14-8-7-12-9-13(18(21)20-16(12)10-14)11-19-15-5-3-4-6-17(15)23-2/h3-10,19H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWTWEPLTOMFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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